1-amino-4-nitro-1H-pyrrole-2-carboxamide
Description
1-Amino-4-nitro-1H-pyrrole-2-carboxamide (CAS: 1204245-52-2) is a nitro-substituted pyrrole derivative with the molecular formula C₅H₆N₄O₃ and a molecular weight of 170.13 g/mol . It is primarily used in industrial and scientific research, particularly in synthetic chemistry and materials science.
Structurally, it features an amino group (-NH₂) at position 1 and a nitro group (-NO₂) at position 4 of the pyrrole ring, with a carboxamide (-CONH₂) substituent at position 2 (Figure 1). This arrangement confers unique electronic and steric properties, distinguishing it from related pyrrole derivatives.
Properties
Molecular Formula |
C5H6N4O3 |
|---|---|
Molecular Weight |
170.13 g/mol |
IUPAC Name |
1-amino-4-nitropyrrole-2-carboxamide |
InChI |
InChI=1S/C5H6N4O3/c6-5(10)4-1-3(9(11)12)2-8(4)7/h1-2H,7H2,(H2,6,10) |
InChI Key |
BTBOEAHGYHVTGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(C=C1[N+](=O)[O-])N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-4-nitro-1H-pyrrole-2-carboxamide typically involves the nitration of a pyrrole derivative followed by amination and carboxamidation. One common method starts with the nitration of 1H-pyrrole-2-carboxamide using a nitrating agent such as nitric acid in the presence of sulfuric acid. The resulting 4-nitro-1H-pyrrole-2-carboxamide is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high-quality output .
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group undergoes catalytic hydrogenation to form the corresponding amine derivative. This reaction is critical for generating bioactive intermediates in pharmaceutical synthesis:
Reaction:
-
Conditions: Hydrogen gas, palladium-on-carbon catalyst, tetrahydrofuran solvent at 0°C .
-
Applications: Reduced products serve as intermediates for DNA minor groove binders and kinase inhibitors .
Nucleophilic Substitution
The nitro group’s electron-withdrawing nature activates the pyrrole ring for nucleophilic substitution, particularly at the C3 and C5 positions:
Example Reaction:
-
Reagents: Alkyl/aryl halides (R-X) under basic conditions (e.g., K₂CO₃).
-
Outcome: Introduces diverse functional groups (R = alkyl, aryl, heterocycles) for structure-activity studies.
Cyclization Reactions
The amino and nitro groups participate in cyclization to form fused heterocycles:
Reaction Pathway:
-
Conditions: Acidic reflux (acetic acid/HCl).
-
Mechanism: Intramolecular dehydration followed by ring closure.
-
Applications: Fused heterocycles exhibit enhanced binding to biological targets like enzymes .
Amino Group Functionalization
The primary amine undergoes acylation or sulfonation to modify solubility and bioactivity:
Acylation Example:
-
Reagents: Acetyl chloride (AcCl) in dichloromethane.
-
Outcome: Improved metabolic stability in drug candidates.
Electrophilic Aromatic Substitution
The pyrrole ring participates in electrophilic substitutions, though the nitro group directs reactivity:
Nitration:
-
Conditions: Nitrating agents (HNO₃/H₂SO₄).
-
Regioselectivity: Nitro group preferentially occupies the C4 position due to steric and electronic effects.
Bioreduction and Bioactivation
In biological systems, the nitro group undergoes enzymatic reduction to generate reactive intermediates:
Mechanism:
-
Consequences: DNA alkylation or protein adduct formation, contributing to antiproliferative effects .
Mechanistic Insights
-
Nitro Group Reactivity: The nitro group’s strong electron-withdrawing effect polarizes the pyrrole ring, enhancing susceptibility to nucleophilic attack at C3/C5.
-
Amino Group Participation: The amino group acts as both a directing group (in electrophilic substitutions) and a hydrogen bond donor in bioreduction pathways .
This compound’s versatility in synthetic and biological contexts underscores its utility in medicinal chemistry and materials science .
Scientific Research Applications
1-Amino-4-nitro-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-amino-4-nitro-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Bond Lengths and Crystallography
- N2–C5 bond length in this compound is influenced by the nitro group’s electron-withdrawing nature. In contrast, 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide (a non-nitrated analog) has a shorter N–C bond (1.334 Å), reflecting reduced electronic strain .
- The nitro group in the title compound causes torsional deviations (e.g., C5–N2–N3–O2 = 29.0°) in the crystal lattice, promoting unique supramolecular interactions via hydrogen bonding (N–H⋯O and C–H⋯O) .
Biological Activity
1-amino-4-nitro-1H-pyrrole-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of its interactions with various biological targets. This article reviews the compound's synthesis, biological evaluations, and therapeutic implications based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, often utilizing coupling reactions with various amine and acid derivatives. The general synthetic route includes:
- Starting Materials : 4-nitro-1H-pyrrole-2-carboxylic acid is typically used as a precursor.
- Coupling Reactions : The carboxylic acid is activated and coupled with an amine to form the desired carboxamide.
- Purification : The final product is purified through crystallization or chromatography.
This compound has been identified as a modulator of Janus kinase (JAK) signaling pathways. JAK kinases are crucial for mediating signals from various cytokines and growth factors, which play significant roles in cellular processes such as proliferation, differentiation, and apoptosis .
Therapeutic Targets
Recent studies have highlighted its potential applications in treating conditions associated with dysregulated JAK activity, including:
- Myeloproliferative Disorders : Such as chronic myeloid leukemia (CML) and polycythemia vera (PV), where JAK mutations lead to constitutive activation .
- Cancer : Overactivation of STAT pathways linked to JAK signaling is implicated in various malignancies, suggesting that inhibitors like this compound could have anticancer properties .
Antimicrobial Activity
In a study evaluating a series of pyrrole derivatives, this compound exhibited notable activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) lower than 0.016 μg/mL . This suggests that structural modifications on the pyrrole scaffold can enhance its bioactivity, particularly against resistant strains.
Antitumor Activity
Research has also demonstrated that compounds similar to this compound can inhibit tumor cell proliferation. In vitro assays on various cancer cell lines have shown that these compounds can induce apoptosis and inhibit cell growth effectively .
Data Tables
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-amino-4-nitro-1H-pyrrole-2-carboxamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves sequential functionalization of pyrrole derivatives. For example, nitration of 1-amino-1H-pyrrole-2-carboxamide using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) introduces the nitro group at the 4-position . Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product. Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent side reactions like over-nitration .
Q. How can spectroscopic techniques (NMR, IR, X-ray) resolve ambiguities in the structural assignment of this compound?
- Methodology :
- ¹H/¹³C NMR : The amino group (δ ~5.5 ppm, broad singlet) and nitro group (deshielded aromatic protons at δ ~8.0 ppm) are diagnostic. Coupling patterns distinguish positional isomers .
- X-ray crystallography : Single-crystal analysis using SHELX software (SHELXL for refinement) confirms the planar pyrrole ring and nitro-group orientation. Hydrogen-bonding networks (N–H···O) stabilize the crystal lattice .
Q. What solvents and analytical methods are optimal for assessing solubility and purity?
- Methodology : Solubility screening in DMSO, DMF, and methanol (common for polar heterocycles) is followed by HPLC (C18 column, acetonitrile/water gradient) to quantify purity (>95%). TLC (Rf comparison with standards) provides rapid purity checks .
Advanced Research Questions
Q. How do electronic effects of the nitro and amino groups impact reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology : The electron-withdrawing nitro group deactivates the pyrrole ring, requiring Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for Suzuki couplings. Computational DFT studies (Gaussian 16) model charge distribution to predict regioselectivity . Contrast with 1-amino-pyrrole derivatives lacking nitro groups reveals reduced nucleophilicity at C-5 .
Q. What strategies resolve contradictions in antimicrobial activity data across bacterial strains?
- Methodology : MIC assays (e.g., broth microdilution) against Gram-negative/-positive strains (e.g., E. coli, S. aureus) are paired with cytotoxicity assays (MTT on mammalian cells). Discrepancies may arise from efflux pump activity or membrane permeability differences. SAR analysis of analogs (e.g., 4-phenyl substitutions) identifies pharmacophores critical for activity .
Q. How can computational modeling predict metabolic stability and toxicity?
- Methodology : ADMET prediction tools (e.g., SwissADME) analyze logP, H-bond donors, and nitro-group metabolic liability (e.g., CYP450-mediated reduction). MD simulations (GROMACS) assess binding to hepatic enzymes. Experimental validation via Ames test (mutagenicity) and microsomal stability assays resolves computational predictions .
Q. What crystallographic challenges arise during polymorph screening, and how are they addressed?
- Methodology : Polymorph screening via solvent evaporation (acetonitrile vs. ethanol) identifies stable forms. Twinning or disordered nitro groups complicate refinement; high-resolution data (synchrotron, λ = 0.7 Å) and SHELXD for structure solution improve accuracy. Hirshfeld surface analysis quantifies intermolecular interactions .
Q. How do substituent effects influence the compound’s electrochemical behavior in material science applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
